1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro-
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Overview
Description
1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- is an organic compound with the molecular formula C12H12O4 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and two carboxylic acid groups are attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the oxidation of 1,4-dimethylnaphthalene using cobalt-manganese-bromine as a catalyst in the presence of oxygen. The reaction is typically carried out at elevated temperatures (around 120°C) and under pressure (approximately 3 kPa) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- often involves the use of heavy metal catalysts and high-pressure oxidation processes. The starting material, 1-methyl-4-ethylnaphthalene, is oxidized using potassium dichromate at temperatures ranging from 200-300°C and pressures around 4 MPa for about 18 hours .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-1,4-dicarboxylic acid.
Reduction: It can be reduced to form 1,4-dihydroxynaphthalene.
Substitution: The carboxylic acid groups can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: 1,4-Dihydroxynaphthalene.
Substitution: Various esters and amides depending on the substituents used.
Scientific Research Applications
1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal-organic frameworks (MOFs) for biological applications.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polyester fibers, dyes, optical brighteners, and high-adhesion coatings
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- involves its ability to interact with various molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, potentially altering their activity and function. The compound’s partially hydrogenated naphthalene ring also allows for π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedicarboxylic acid: The fully aromatic version of the compound, lacking the tetrahydro modification.
2,6-Naphthalenedicarboxylic acid: Another isomer with carboxylic acid groups at the 2 and 6 positions.
9,10-Anthracenedicarboxylic acid: A related compound with a larger aromatic system.
Uniqueness
1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This modification can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
91963-78-9 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
WDFBLFTVCQEYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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